N-[(1E)-2-(Triphenyl-lambda~5~-phosphanylidene)ethylidene]benzenecarbothioamide
Description
N-[(1E)-2-(Triphenyl-lambda~5~-phosphanylidene)ethylidene]benzenecarbothioamide is a thiourea-derived organophosphorus compound characterized by a conjugated imine (C=N) bond and a triphenylphosphine substituent. Its structure integrates a benzenecarbothioamide group linked to a (1E)-ethylidene moiety, stabilized by a λ⁵-phosphorus center. This compound is synthesized via condensation reactions involving phosphinic amides and nitromethane derivatives, as exemplified in analogous procedures . The stereoelectronic properties of the λ⁵-phosphorus and thioamide groups contribute to its reactivity in catalysis and coordination chemistry.
Properties
CAS No. |
138371-15-0 |
|---|---|
Molecular Formula |
C27H22NPS |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-[2-(triphenyl-λ5-phosphanylidene)ethylidene]benzenecarbothioamide |
InChI |
InChI=1S/C27H22NPS/c30-27(23-13-5-1-6-14-23)28-21-22-29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H |
InChI Key |
MVSJUJRDCPEEIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)N=CC=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require a solvent such as dichloromethane and may involve heating to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products .
Chemical Reactions Analysis
Types of Reactions: N-(2-(Triphenylphosphoranylidene)ethylidene)benzothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The benzothioamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothioamides.
Scientific Research Applications
Chemistry: N-(2-(Triphenylphosphoranylidene)ethylidene)benzothioamide is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: Its derivatives may exhibit pharmacological properties, making it a valuable tool in drug discovery and development .
Industry: In the industrial sector, N-(2-(Triphenylphosphoranylidene)ethylidene)benzothioamide can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of N-(2-(Triphenylphosphoranylidene)ethylidene)benzothioamide involves its ability to act as a nucleophile or electrophile in chemical reactions. The triphenylphosphoranylidene group stabilizes the intermediate species formed during reactions, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .
Comparison with Similar Compounds
Substituent Variations in Carbothioamide Derivatives
Several carbothioamide derivatives share structural motifs with the target compound but differ in substituents and electronic profiles:
Key Observations :
- The λ⁵-phosphorus group in the target compound enhances electron-withdrawing effects, influencing catalytic activity compared to purely organic analogs like BI5 or AOBP .
- AOBP’s acridine moiety enables DNA intercalation, a property absent in the phosphine-containing compound .
- BI5’s carbohydrazonamide group increases hydrogen-bonding capacity, correlating with its anti-tuberculosis efficacy .
Structural and Electronic Properties
- This bond length is critical for stabilizing transition states in catalytic cycles.
- Phosphorus Coordination: The λ⁵-phosphorus center distinguishes the compound from non-phosphorylated analogs (e.g., BI5), enabling unique Lewis acid-base interactions in asymmetric catalysis .
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